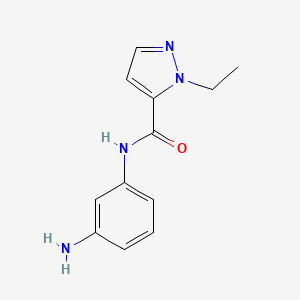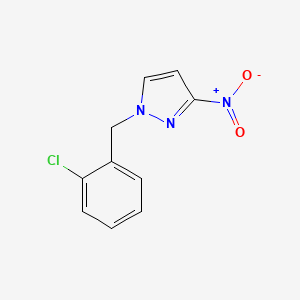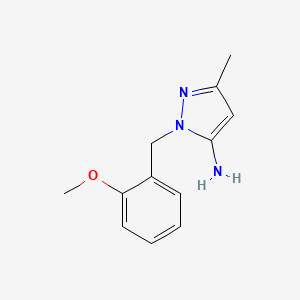
2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the 2-methoxybenzyl group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group could participate in acid-base reactions, and the pyrazole ring might undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the ether group in the 2-methoxybenzyl group could impact its solubility .
Wissenschaftliche Forschungsanwendungen
In Vitro Anti-Inflammatory Activity
A study by Rathi et al. (2013) focused on synthesizing a series of compounds similar to 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, to evaluate their in vitro anti-inflammatory activity. They found that derivatives with chloro functional groups showed significant in-vitro anti-inflammatory activity, while derivatives with methyl, methoxy, and dimethyl groups exhibited mild to moderate activity.
Synthesis and Characterization of Derivatives
P. Uma et al. (2017) conducted research on synthesizing and characterizing derivatives of compounds related to 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. Their study revealed that derivatives with chlorine as a substituent were more toxic to bacteria, especially those with a methoxy group (Uma et al., 2017).
Antibacterial Activity
Research by N. P. Rai et al. (2009) involved synthesizing novel oxadiazoles derived from a compound structurally similar to 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. They found that these compounds exhibited significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).
Photodynamic Therapy Application
A 2020 study by M. Pişkin et al. explored the use of derivatives of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine in photodynamic therapy for cancer treatment. They synthesized new compounds with high singlet oxygen quantum yield, suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Hypoglycemic Activity
A study conducted by Xing Liu et al. (2008) focused on synthesizing derivatives of 3-methyl-1-phenyl-2-pyrazoline-5-one, a compound structurally related to 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. Their findings indicated good hypoglycemic activity in these compounds, enhancing the action of insulin in normal mice (Liu et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the serotonin 5-ht2a/2c receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
Compounds with similar structures have been found to act as potent agonists at the serotonin 5-ht2a/2c receptors . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
The activation of serotonin 5-ht2a/2c receptors can lead to various downstream effects, including the release of neurotransmitters like dopamine and glutamate .
Pharmacokinetics
Similar compounds have been found to have a relatively slow penetration into animal brain tissue . The peak drug concentrations were detected 30 and 60 minutes after the drug application in serum and brain tissue, respectively .
Result of Action
Similar compounds have been found to induce significant inhibitory effects on motor performance and attenuate sensorimotor gating .
Action Environment
It’s worth noting that the metabolism of similar compounds has been found to show species differentiation .
Eigenschaften
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFKQSEHNXHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205723 | |
| Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957313-20-1 | |
| Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957313-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



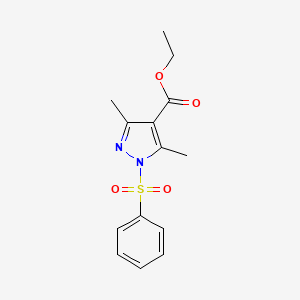


![ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B3175433.png)

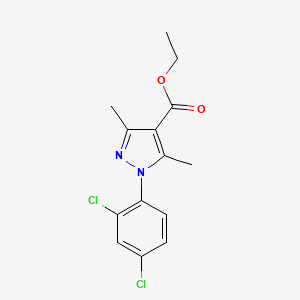
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3175444.png)
![[1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175457.png)
![1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175465.png)

![[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B3175477.png)
